molecular formula C16H13ClN2O2 B1682401 Tolnidamine CAS No. 50454-68-7

Tolnidamine

Cat. No.: B1682401
CAS No.: 50454-68-7
M. Wt: 300.74 g/mol
InChI Key: IWKDFIXLGQOEKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolnidamine can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzyl chloride with indazole-3-carboxylic acid under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tolnidamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Tolnidamine has been extensively studied for its applications in various fields:

Mechanism of Action

Tolnidamine exerts its effects primarily by inhibiting glycolysis in cells. It targets mitochondrially-bound hexokinase, an enzyme crucial for the first step of glycolysis. By inhibiting hexokinase, this compound disrupts energy production in cells, leading to decreased cellular ATP levels. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Additionally, this compound has been shown to induce programmed cell death (apoptosis) by affecting mitochondrial function. This includes mitochondrial membrane depolarization, release of cytochrome C, and activation of apoptotic pathways .

Biological Activity

Tolnidamine is a compound that has garnered attention for its biological activities, particularly in the realm of male contraception and its effects on reproductive biology. This article delves into the mechanisms of action, biological effects, and relevant case studies regarding this compound's efficacy and applications.

This compound primarily exerts its biological effects through its interaction with Sertoli cells and germ cells within the seminiferous epithelium. The compound's antispermatogenic activity is significant, as it disrupts normal spermatogenesis, leading to reduced fertility in male subjects. The following mechanisms have been identified:

  • Inhibition of Germ Cell Development : this compound induces apoptosis in germ cells, leading to decreased sperm production. This effect is mediated through the disruption of mitochondrial function, which is crucial for energy metabolism in these cells .
  • Impact on Sertoli Cells : Sertoli cells play a vital role in supporting germ cell development. This compound affects these cells by altering their cytoskeletal structure, which can lead to further impairment in sperm maturation and release .

Biological Effects

The biological activities of this compound extend beyond contraceptive applications. Research has indicated several other potential effects:

  • Antitumor Activity : Similar to other compounds like lonidamine, this compound may exhibit anticancer properties by inducing mitochondrial dysfunction in tumor cells. This results in reduced ATP production and increased apoptosis .
  • Metabolic Disruption : By inhibiting glycolysis and mitochondrial respiration, this compound can starve rapidly dividing cancer cells of energy, thereby inhibiting their growth .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Contraceptive Efficacy : In a controlled study involving male rats, administration of this compound resulted in a significant reduction in sperm count and motility. The infertility rate reached 100% within three weeks post-treatment, demonstrating its potential as a male contraceptive agent .
  • Tumor Cell Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. In vitro studies demonstrated that treatment with this compound led to increased lactate accumulation within tumor cells, causing intracellular acidosis and cell death .

Data Table: Summary of Biological Activities

Activity TypeMechanismEffect ObservedReference
Male ContraceptionAntispermatogenic100% infertility in treated male rats
Antitumor ActivityMitochondrial dysfunctionInduction of apoptosis in cancer cells
Metabolic DisruptionInhibition of glycolysisReduced energy supply to rapidly dividing cells

Properties

CAS No.

50454-68-7

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI Key

IWKDFIXLGQOEKD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

50454-68-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 283448;  NSC-283448;  NSC283448;  Tolnidamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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